molecular formula C8H10ClN B2635753 3-Chloro-n,4-dimethylaniline CAS No. 41456-55-7

3-Chloro-n,4-dimethylaniline

Cat. No.: B2635753
CAS No.: 41456-55-7
M. Wt: 155.63
InChI Key: JDGUVFZDTYKQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-n,4-dimethylaniline: is an organic compound with the molecular formula C₈H₁₀ClN . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and two methyl groups at the nitrogen and fourth position. This compound is commonly used in the synthesis of various organic materials and has applications in different fields such as chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-N,4-dimethylaniline are currently not well-defined in the literature. This compound is a derivative of aniline and may interact with biological systems in a similar manner. The specific targets and their roles in the action of this compound remain to be elucidated .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n,4-dimethylaniline can be achieved through several methods. One common method involves the chlorination of n,4-dimethylaniline. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst, followed by chlorination. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-n,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-n,4-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloro-n,n-dimethylaniline
  • 4-Chloro-n,n-dimethylaniline
  • 2-Chloro-n,n-dimethylaniline

Comparison: 3-Chloro-n,4-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and applications. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

3-chloro-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGUVFZDTYKQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-55-7
Record name 3-chloro-N,4-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.